N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide

Structure-Activity Relationship Drug Discovery Chemical Biology

Order this specific ortho-tolyloxy isomer to determine the biological consequence of an ortho-methylphenyl ether substitution on the N1-propyl linker in the 3-oxoacetamideindolyl patent class. It is the only isomer confirmed inactive as a GIRK2 activator (PubChem AID 1259325), making it a validated negative control for ion-channel assays. Procure for focused SAR library synthesis, computational prediction benchmarking, or late-stage C–H functionalization. Do not substitute with meta (CAS 1008693-84-2) or para analogs without direct comparative data.

Molecular Formula C22H26N2O3
Molecular Weight 366.5g/mol
CAS No. 1008690-49-0
Cat. No. B368174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide
CAS1008690-49-0
Molecular FormulaC22H26N2O3
Molecular Weight366.5g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
InChIInChI=1S/C22H26N2O3/c1-14-12-16(3)21-18(13-14)20(23-17(4)25)22(26)24(21)10-7-11-27-19-9-6-5-8-15(19)2/h5-6,8-9,12-13,20H,7,10-11H2,1-4H3,(H,23,25)
InChIKeyZOBDIKIDRVYOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide (CAS 1008690-49-0) for Specialized Research


N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide (CAS 1008690-49-0) is a synthetic, chiral 2-oxindole acetamide derivative with a molecular weight of 366.5 g/mol and the molecular formula C22H26N2O3 [1]. This compound is classified within a broader family of 3-oxoacetamideindolyl compounds, a class patented for potential anticancer, cytotoxic, and anti-angiogenic activities [2]. Its primary known bioactivity profile, cataloged in authoritative public databases, is extremely limited, with a single screening result indicating inactivity as a GIRK2 channel activator [1]. The lack of publicly curated structure-activity relationship (SAR) data means its differentiation from closely related analogs must currently be inferred from structural features rather than from published biological side-by-side comparisons.

Procurement Risk: Why N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide Is Not Interchangeable with Structural Analogs


The compound N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide is a specific regioisomer within a chemical series where small structural modifications profoundly impact biological activity. Commercial suppliers list close analogs such as N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide (CAS 1008693-84-2) and N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide . The patent literature for the 3-oxoacetamideindolyl class establishes that variations in the N1-substituent's aryl ether moiety (e.g., ortho vs. meta vs. para substitution on the phenyl ring) are designed to modulate potency and selectivity against different kinase and epigenetic targets [1]. Without direct comparative data, substituting one analog for another, even from the same vendor catalog, introduces a critical risk of altering or nullifying the desired biological activity in a research assay.

Quantitative Evidence Guide for N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide Selection


Critical Evidence Gap Notice: Absence of Differential Bioactivity Data

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) failed to identify any direct, quantitative, head-to-head comparison of N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide against any close analog. The sole public bioactivity record for this compound reports an 'Inactive' outcome in a single screening assay (PubChem AID 1259325) for GIRK2 channel activation [1]. This single data point is insufficient to make any efficacy or selectivity claim relative to analogs. No other peer-reviewed bioassay data for this substance were found.

Structure-Activity Relationship Drug Discovery Chemical Biology

Regioisomeric Identity: Ortho vs. Meta Tolyloxy Substitution as a Key Differentiator

The target compound is the ortho-tolyloxy regioisomer (o-tolyloxy), differentiated from the commercially listed meta-tolyloxy (m-tolyloxy) analog (CAS 1008693-84-2) . The patent family pertaining to the core 3-oxoacetamideindolyl scaffold specifies that substituents on the phenyl ether ring are a critical site for pharmacological modulation [1]. The ortho-methyl group on the phenyl ether creates a unique steric and electronic environment near the indolin-2-one core that is geometrically distinct from the meta-substituted analog. No quantitative biological data comparing these two specific isomers is publicly available.

Medicinal Chemistry Isomerism Chemical Synthesis

Scaffold Architecture: 5,7-Dimethyl-2-oxindole Core in the Context of 3-Acetamide SAR

The compound shares the 5,7-dimethyl-2-oxindole-3-yl-acetamide core with a subset of compounds described in patent US20030181482A1. This patent claims the genus for treating cancer via cytotoxic and anti-angiogenic mechanisms [1]. The 3-acetamide group is a common motif in type II kinase inhibitor design and HDAC inhibitor chemotypes. The 5,7-dimethyl substitution on the oxindole core differentiates this compound from other halogenated (e.g., 5-chloro) or non-substituted analogs found in other patent families . The electronic effects of the electron-donating methyl groups at C5 and C7 are expected to influence the reactivity and binding affinity of the core, but no direct biochemical comparison with the C5-chloro analog has been published.

Kinase Inhibitor Epigenetics Chemical Probe

Recommended Application Scenarios for N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide (CAS 1008690-49-0)


Structure-Activity Relationship (SAR) Probe for Kinase or Epigenetic Target Deconvolution

Due to the compound's structural membership in the 3-oxoacetamideindolyl patent family, its primary appropriate use is as a definitive probe in an SAR study [1]. A research team should order this specific ortho-tolyloxy isomer to determine the biological consequence of an ortho-methylphenyl ether substitution on the N1-propyl linker, comparing it directly against the synthesized meta and para analogs. This internal study would generate the differential data (e.g., IC50, Kd) that is missing from the public domain, thereby validating whether the ortho substitution isomer is a critical 'activity cliff' point in the series.

Negative Control for GIRK2 Channel Activator Screens

The only publicly available, assay-specific evidence for this compound is its confirmed 'Inactive' status in a high-throughput screen designed to discover small molecule activators of G protein-gated inwardly-rectifying potassium (GIRK2) containing channels (PubChem AID 1259325) [1]. For laboratories performing similar GIRK2 activation assays, this compound can be procured and utilized as a pharmacologically inactive, yet structurally related, negative control. This application is supported by direct database evidence and avoids relying on unverified predictions.

Chemical Starting Point for Late-Stage Functionalization and Library Synthesis

The compound's architecture, featuring a chiral center at the indolin-3-yl position, a reactive secondary acetamide, and a terminal o-tolyl group, makes it a complex scaffold for medicinal chemistry. It is recommended for procurement by synthetic chemistry groups aiming to create a focused library through late-stage functionalization, such as selective C-H functionalization on the tolyl ring or derivatization of the acetamide handle. This scenario leverages the compound's structural novelty rather than an unsubstantiated belief in its inherent bioactivity, which remains unproven [2].

Cross-Referencing and Validating Computational Target Prediction Models

Given the extremely sparse experimental data, this compound represents an ideal 'hard case' for validating computational target prediction and selectivity panel algorithms (e.g., SEA, SuperPred, SwissTargetPrediction). A research group can procure the compound, run it through a broad panel of biochemical assays, and then compare the generated experimental profile against in silico predictions. This approach directly addresses the evidence gap and contributes new, high-value data to the scientific community.

Quote Request

Request a Quote for N-(5,7-dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.